Nigerloxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

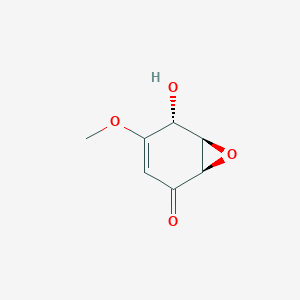

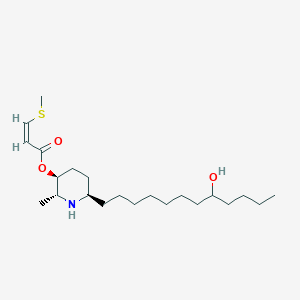

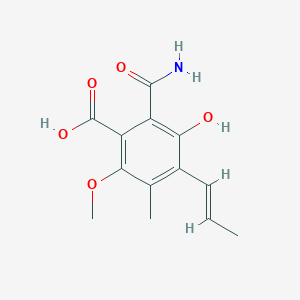

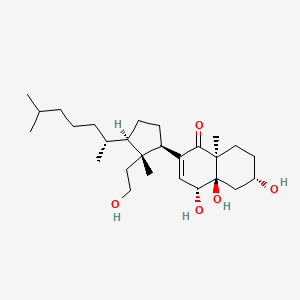

Nigerloxin is a member of the class of benzoic acids that is benzoic acid which is substituted at positions 2, 3, 4, 5, and 6 by carbamoyl, hydroxy, E)-prop-1-en-1-yl, methyl, and methoxy groups, respectively. Obtained from solid-state fermentation of Aspergillus niger CFR-W-105, it inhibits soy bean lipoxygenase-1 (LOX-1) and rat lens aldose reductase (RLAR). It also shows free radical scavenging activity. It has a role as an Aspergillus metabolite, an EC 1.1.1.21 (aldehyde reductase) inhibitor, a lipoxygenase inhibitor, an antioxidant and a radical scavenger. It is a member of benzoic acids, a member of benzamides, a member of phenols, an aromatic ether and a member of styrenes.

科学的研究の応用

Production Enhancement through Solid-State Fermentation

Nigerloxin, a potent lipoxygenase inhibitor, is produced effectively through solid-state fermentation of wheat bran by Aspergillus niger. Chakradhar, Javeed, and Sattur (2009) explored the enhancement of nigerloxin production using various agro-industrial residues as supplements. Their study found a twofold increase in nigerloxin production when wheat bran was supplemented with sweet lemon peel and methanol under optimized conditions (Chakradhar, Javeed, & Sattur, 2009).

Effects on Eye Lens Abnormalities in Diabetes

Nigerloxin has shown beneficial effects on diabetic cataracts. Suresha, Sattur, and Srinivasan (2012) observed that oral administration of nigerloxin significantly reduced diabetes-induced alterations in the eye lens of rats, suggesting its potential in ameliorating cataracts in diabetics (Suresha, Sattur, & Srinivasan, 2012).

Role in Counteracting Diabetes-Induced Oxidative Stress

Nigerloxin's role in reducing oxidative stress associated with diabetes was studied by Suresha, Vasantha, Sattur, and Srinivasan (2013). They found that it significantly decreased plasma and liver lipid peroxides and improved antioxidant levels in diabetic rats, indicating its efficacy in ameliorating secondary complications of diabetes (Suresha, Vasantha, Sattur, & Srinivasan, 2013).

Application in Galactose-Induced Cataract

In a 2013 study, Suresha and Srinivasan investigated nigerloxin's influence on galactose-induced cataract, finding that it effectively reduced lens aldose reductase activity and enhanced antioxidant enzyme activities, suggesting its potential in treating galactose-induced cataracts (Suresha & Srinivasan, 2013).

Effects on Diabetic Nephropathy and Renal Oxidative Stress

Nigerloxin's beneficial impact on diabetic nephropathy and oxidative stress was highlighted by Suresha and Srinivasan (2014). Their study showed that nigerloxin treatment led to significant improvements in kidney function and oxidative stress markers in diabetic rats, suggesting its effectiveness in treating diabetic nephropathy (Suresha & Srinivasan, 2014).

Crystal Structure and Radical Scavenging Properties

The crystal structure landscape and radical scavenging properties of nigerloxin were explored by Singh, Vasantha, Sattur, and Thakur (2016). They found that nigerloxin exhibited strong radical scavenging properties, important for its therapeutic applications (Singh, Vasantha, Sattur, & Thakur, 2016).

Inhibitory Properties and Scavenging Activity

Rao, Divakar, Babu, Rao, Karanth, and Sattur (2002) identified nigerloxin as an inhibitor of enzymes like aldose reductase and lipoxygenase, along with free radical scavenging activity, highlighting its multifaceted therapeutic potential (Rao et al., 2002).

Antioxidant Properties in Vitro

The antioxidant properties of nigerloxin were studied in vitro by Suresha and Srinivasan (2013), comparing it to natural antioxidants like curcumin. Their findings support nigerloxin's potential as an effective antioxidant in various in vitro assays (Suresha & Srinivasan, 2013).

Optimal Production Conditions

Vasantha, Saleem, Chakradhar, and Sattur (2014) examined the impact of inoculum morphology on nigerloxin production, concluding that specific conditions were ideal for maximizing its production through solid state fermentation (Vasantha, Saleem, Chakradhar, & Sattur, 2014).

特性

製品名 |

Nigerloxin |

|---|---|

分子式 |

C13H15NO5 |

分子量 |

265.26 g/mol |

IUPAC名 |

2-carbamoyl-3-hydroxy-6-methoxy-5-methyl-4-[(E)-prop-1-enyl]benzoic acid |

InChI |

InChI=1S/C13H15NO5/c1-4-5-7-6(2)11(19-3)9(13(17)18)8(10(7)15)12(14)16/h4-5,15H,1-3H3,(H2,14,16)(H,17,18)/b5-4+ |

InChIキー |

UOIRNFVLBXIGKH-SNAWJCMRSA-N |

異性体SMILES |

C/C=C/C1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

正規SMILES |

CC=CC1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

同義語 |

2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid nigerloxin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)